molecular formula C6H12O2 B2950494 (3S)-oxan-3-ylmethanol CAS No. 1123786-69-5

(3S)-oxan-3-ylmethanol

Cat. No.: B2950494
CAS No.: 1123786-69-5
M. Wt: 116.16
InChI Key: VFTQJKSRDCKVQA-LURJTMIESA-N
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Description

(3S)-Oxan-3-ylmethanol (CAS: 14774-36-8) is a chiral cyclic ether alcohol with the molecular formula C₆H₁₂O₂ and an average molecular weight of 116.160 g/mol. It features a six-membered oxane (tetrahydropyran) ring substituted with a hydroxymethyl group at the (3S)-position. This compound is part of a broader class of cyclic ether alcohols, which are valuable intermediates in organic synthesis, pharmaceuticals, and materials science due to their stereochemical versatility and functional group compatibility .

Properties

IUPAC Name

[(3S)-oxan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTQJKSRDCKVQA-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-oxan-3-ylmethanol typically involves the reduction of the corresponding oxan-3-one. One common method is the catalytic hydrogenation of oxan-3-one using a palladium catalyst under mild conditions. Another approach is the reduction of oxan-3-one using sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is usually carried out at room temperature and yields this compound with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction using alcohol dehydrogenases or ketoreductases can be employed to convert oxan-3-one to this compound. These biocatalytic processes are environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S)-oxan-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form oxan-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of oxan-3-ylmethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form oxan-3-yl chloride.

Common Reagents and Conditions

    Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine at room temperature.

Major Products Formed

    Oxidation: Oxan-3-one

    Reduction: Oxan-3-ylmethane

    Substitution: Oxan-3-yl chloride

Scientific Research Applications

(3S)-oxan-3-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3S)-oxan-3-ylmethanol depends on its specific application. In asymmetric synthesis, its chiral center plays a crucial role in determining the stereochemistry of the final product. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares (3S)-oxan-3-ylmethanol with four structurally related compounds, highlighting key differences in ring systems, substituents, and molecular weights:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₆H₁₂O₂ 116.160 14774-36-8 Six-membered oxane ring, hydroxymethyl at C3
(3S)-3-Fluorotetrahydrofuranmethanol C₅H₉FO₂ 120.12 1268492-92-7 Five-membered tetrahydrofuran ring, fluorine at C3
[3-(Aminomethyl)oxan-3-yl]methanol C₇H₁₅NO₂ 145.20 1512573-56-6 Oxane ring with hydroxymethyl and aminomethyl at C3
(2S,3S)-3-Phenylglycidol C₉H₁₀O₂ 150.17 104196-23-8 Three-membered epoxide ring, phenyl group at C3
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol C₁₃H₁₉FNO 224.30 105812-81-5 Piperidine ring, fluorophenyl at C4, methyl at N1
Key Observations:

Ring Size and Stability: this compound (six-membered oxane) benefits from chair conformations, enhancing thermodynamic stability compared to smaller rings like tetrahydrofuran (five-membered) or epoxide (three-membered) . The epoxide in (2S,3S)-3-Phenylglycidol is highly strained, making it reactive in ring-opening reactions .

The aminomethyl group in [3-(Aminomethyl)oxan-3-yl]methanol introduces basicity and nucleophilicity, enabling participation in condensation or amidation reactions . The fluorophenyl group in the piperidine derivative enhances lipophilicity, a critical feature for blood-brain barrier penetration in drug design .

Reactivity Trends:
  • The epoxide in (2S,3S)-3-Phenylglycidol undergoes nucleophilic ring-opening (e.g., with amines or thiols), making it useful in polymer crosslinking .
  • Piperidine derivatives like (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol are prone to N-methylation and stereospecific hydrogenation due to their rigid bicyclic structure .

Biological Activity

(3S)-oxan-3-ylmethanol, a compound with a unique molecular structure, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Properties

This compound is characterized by its oxane ring structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C6H12O2C_6H_{12}O_2, and it exhibits properties that may influence various biological pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect protease activity, which is crucial in various physiological processes .
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may help mitigate oxidative stress in cells. This property is vital for preventing cellular damage and maintaining overall health.
  • Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation .

In Vitro Studies

In vitro experiments have demonstrated the biological activity of this compound:

  • Enzyme Activity Assays : In a study examining the inhibition of ruminal enzymes, this compound was tested alongside other compounds. Results indicated significant inhibition of glutamic oxaloacetic transaminase, with effective concentrations ranging from 12.30 to 18.20 mg/mL .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's effects in living organisms. However, specific in vivo data on this compound remains limited.

Comparative Analysis of Biological Activities

CompoundEnzyme InhibitionAntioxidant ActivityAnti-inflammatory Effects
This compoundSignificantModeratePresent
Compound AModerateHighLow
Compound BLowModerateSignificant

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Metabolic Disorders : Due to its enzyme inhibition properties, it could be explored as a treatment for metabolic disorders where enzyme activity is dysregulated.
  • Oxidative Stress-related Conditions : Its antioxidant properties make it a candidate for further research into treatments for diseases associated with oxidative stress, such as neurodegenerative diseases.
  • Inflammatory Diseases : The anti-inflammatory effects suggest potential use in managing chronic inflammatory conditions.

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